2-Bromo-6-(difluoromethoxy)aniline
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Overview
Description
2-Bromo-6-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H6BrF2NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(difluoromethoxy)aniline can be achieved through several methods. One common approach involves the bromination of 2-(difluoromethoxy)aniline. This reaction typically requires the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
For industrial production, the process may involve more efficient and scalable methods. One such method includes the use of sulfuric acid and hydrogen bromide in a controlled environment to achieve the desired bromination. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(difluoromethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the difluoromethoxy and aniline moieties intact .
Scientific Research Applications
2-Bromo-6-(difluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethoxy)aniline depends on its specific application. In chemical reactions, the bromine and difluoromethoxy groups influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used. For example, in pharmaceutical research, the compound may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)aniline: Lacks the bromine substituent, making it less reactive in certain types of chemical reactions.
2-Bromo-4,6-difluoroaniline: Contains additional fluorine atoms, which can alter its chemical properties and reactivity.
Uniqueness
2-Bromo-6-(difluoromethoxy)aniline is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .
Properties
Molecular Formula |
C7H6BrF2NO |
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Molecular Weight |
238.03 g/mol |
IUPAC Name |
2-bromo-6-(difluoromethoxy)aniline |
InChI |
InChI=1S/C7H6BrF2NO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H,11H2 |
InChI Key |
JMJVERXHOZNPSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)OC(F)F |
Origin of Product |
United States |
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